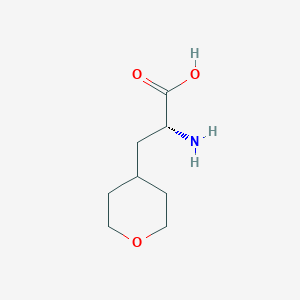

(2R)-2-amino-3-(oxan-4-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHHRIISICNOLM-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 Amino 3 Oxan 4 Yl Propanoic Acid

Strategies for Enantioselective Synthesis and Chiral Controlnih.govresearchgate.net

The paramount challenge in synthesizing (2R)-2-amino-3-(oxan-4-yl)propanoic acid is the establishment of the (R)-configuration at the α-carbon. Modern synthetic chemistry offers several powerful solutions to this problem, broadly categorized into asymmetric catalysis, chiral auxiliary-mediated methods, and biocatalysis.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Reactions)

Asymmetric catalysis provides an elegant and atom-economical approach to enantiomerically enriched compounds. For a molecule containing a tetrahydropyran (B127337) (oxane) ring, organocatalysis has proven particularly effective. researchgate.netrsc.org Organocatalytic methods can be employed to construct the oxane ring itself with high stereocontrol, which can then be elaborated to the final amino acid.

One prominent strategy involves an organocatalytic Michael/Henry/ketalization cascade reaction. nih.govacs.org This sequence can assemble highly functionalized tetrahydropyrans from simple starting materials. For instance, a bifunctional quinine-based squaramide organocatalyst can mediate the reaction between β-keto esters, nitroalkenes, and ynals to produce tetrahydropyran structures with multiple contiguous stereocenters in excellent enantiomeric excesses (93–99% ee). nih.gov While not a direct synthesis of the target amino acid, this methodology establishes the core oxane structure with the requisite stereochemical information that can guide subsequent transformations.

Another approach would involve the asymmetric hydrogenation or amination of a precursor olefin containing the oxane moiety, using a chiral transition metal complex (e.g., Rhodium or Iridium with chiral phosphine (B1218219) ligands). Such methods are a mainstay in the industrial synthesis of chiral amino acids.

| Catalyst Type | Reaction | Key Features | Typical ee (%) |

| Quinine-based Squaramide | Michael/Henry/ketalization Cascade | Builds functionalized THP ring; high diastereo- and enantioselectivity. nih.gov | 93-99 |

| Chiral Phosphoric Acids | Aldol (B89426)/Cyclization Reactions | Metal-free conditions; useful for constructing chiral heterocycles. nih.gov | >90 |

| Rh/Ir-Chiral Ligand Complexes | Asymmetric Hydrogenation | Applicable to dehydroamino acid precursors for direct installation of the chiral center. | >95 |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This is a robust and reliable method for synthesizing chiral α-amino acids.

A common method employs an Evans oxazolidinone auxiliary. The auxiliary is first acylated with an appropriate acid derivative, and the resulting imide is enolized and alkylated with a suitable electrophile, such as 4-(bromomethyl)oxane. The steric hindrance of the auxiliary directs the incoming electrophile to one face of the enolate, establishing the desired stereocenter. Subsequent hydrolysis removes the auxiliary, which can often be recovered, to yield the chiral carboxylic acid.

An alternative powerful strategy is the alkylation of a Ni(II) complex of a Schiff base formed between glycine (B1666218) and a chiral ligand, typically (S)-2-N-(N-benzylprolyl)aminobenzophenone (BPB). researchgate.netysu.am The planar complex exposes one face of the glycine α-carbon, allowing for highly diastereoselective alkylation. The reaction of this complex with an electrophile like 4-(bromomethyl)oxane would be followed by acidic hydrolysis to break down the complex, releasing the enantiomerically pure (R)-2-amino-3-(oxan-4-yl)propanoic acid and allowing for the recovery of the chiral auxiliary. mdpi.com This method is particularly attractive for its high diastereoselectivity and the potential for large-scale synthesis. mdpi.com

| Auxiliary/Method | Key Electrophile | Diastereoselectivity (dr) | Advantage |

| Evans Oxazolidinone | 4-(bromomethyl)oxane | >95:5 | Well-established, predictable stereochemical outcome. wikipedia.org |

| Ni(II)-Glycine Complex (BPB) | 4-(bromomethyl)oxane | >98:2 | High diastereoselectivity, recyclable auxiliary, suitable for scale-up. ysu.ammdpi.com |

| Pseudoephedrine Amide | 4-(bromomethyl)oxane | >90:10 | Forms crystalline intermediates, easily purified. wikipedia.org |

| tert-Butanesulfinamide (Ellman's Auxiliary) | Reaction with an oxane-containing keto-ester | >95:5 | Broad applicability for the synthesis of chiral amines and amino acids. researchgate.netyale.edu |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform complex chemical transformations. nih.gov The synthesis of non-proteinogenic amino acids (NPAAs) like this compound is an area where enzymes can offer significant advantages, including mild reaction conditions and high enantiopurity, often in fewer steps than traditional chemical synthesis. nih.gov

Engineered enzymes, such as transaminases, could be used to convert a keto-acid precursor, 3-(oxan-4-yl)-2-oxopropanoic acid, into the desired (R)-amino acid with high enantioselectivity. Transaminases are capable of installing an amino group with specific stereochemistry.

Alternatively, enzymes such as aldolases could catalyze the C-C bond formation. A decarboxylative aldol addition catalyzed by a modified UstD enzyme, for example, could potentially use an oxane-based aldehyde as a substrate to generate a γ-hydroxy amino acid, which could then be further modified. nih.gov The development of novel biocatalytic reactions through directed evolution is rapidly expanding the toolbox for creating "unnatural" amino acids that were previously difficult to access. sciencedaily.com

Multistep Total Synthesis Protocols and Route Optimization

A complete total synthesis of this compound would involve a sequence of reactions designed for efficiency and stereochemical control. A plausible and optimized route could be a convergent synthesis.

Convergent Route Proposal:

Synthesis of the Oxane Fragment: Preparation of 4-(iodomethyl)oxane. This can be achieved from commercially available tetrahydropyran-4-methanol (B104037) via a Finkelstein reaction or by converting the alcohol to a tosylate followed by displacement with iodide.

Asymmetric Synthesis of the Amino Acid: Utilizing the Ni(II) complex of the glycine-BPB Schiff base, alkylation with the prepared 4-(iodomethyl)oxane would be performed. This key step establishes the (R)-stereocenter with high diastereoselectivity (>98:2). ysu.am

Deprotection and Isolation: The resulting complex is disassembled using aqueous acid. The chiral auxiliary is recovered by extraction, and the target amino acid is isolated, often through ion-exchange chromatography.

Protecting Group Chemistry in Amino Acid Synthesis Applied to the Compoundresearchgate.net

For the synthesis and subsequent use of this compound, especially in peptide synthesis, the amino and carboxyl groups must be reversibly masked with protecting groups. researchgate.net The choice of protecting groups is governed by the principle of orthogonality, meaning each group can be removed under specific conditions without affecting the others. researchgate.netiris-biotech.de

α-Amino Group Protection: The most common protecting group for solid-phase peptide synthesis (SPPS) is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. researchgate.netiris-biotech.de It is introduced by reacting the amino acid with Fmoc-OSu or Fmoc-Cl. For solution-phase synthesis or when different orthogonality is required, the acid-labile tert-butyloxycarbonyl (Boc) group is a standard choice. creative-peptides.com

Carboxyl Group Protection: The carboxylic acid is typically protected as an ester. For Fmoc-based strategies, an acid-labile ester such as a tert-butyl (tBu) ester is used. ug.edu.pl For Boc-based strategies, a benzyl (B1604629) (Bn) ester, which is removable by catalytic hydrogenation, is common. researchgate.net

The oxane ring is generally stable to the conditions used for removing these common protecting groups.

| Protecting Group | Functional Group | Removal Conditions | Stability |

| Fmoc | α-Amino | 20% Piperidine in DMF | Stable to acid. researchgate.netiris-biotech.de |

| Boc | α-Amino | Strong acid (e.g., TFA). creative-peptides.com | Stable to base. |

| tBu (tert-Butyl) | Carboxyl | Strong acid (e.g., TFA). ug.edu.pl | Stable to base, mild acid, hydrogenation. |

| Bn (Benzyl) | Carboxyl | Catalytic Hydrogenation (H₂/Pd), strong acid (HF). researchgate.net | Stable to base, mild acid. |

Solid-Phase Synthesis Applications for Derivatizationsciencedaily.comfrontiersin.org

Solid-phase peptide synthesis (SPPS) is a highly efficient, automated method for building peptide chains. peptide.comkennesaw.edu Once synthesized and properly protected (e.g., as Fmoc-(R)-2-amino-3-(oxan-4-yl)propanoic acid), the compound serves as a valuable building block for incorporation into peptides.

The process involves:

Resin Attachment: The C-terminus of the first amino acid is covalently attached to an insoluble polymer resin via a linker. lsu.edu

Deprotection: The temporary Nα-protecting group (typically Fmoc) of the resin-bound amino acid is removed with a base (e.g., piperidine). peptide.com

Coupling: The Fmoc-protected this compound is activated (e.g., with DIC/Oxyma) and coupled to the free amine of the resin-bound amino acid.

Iteration: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Cleavage: Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., 95% TFA). kennesaw.edu

This methodology allows for the rapid synthesis of a library of peptides containing the this compound moiety, enabling the exploration of its impact on peptide structure and biological activity.

Comparative Analysis of Synthetic Efficiency and Research-Scale Feasibility

Without concrete experimental data, a definitive comparative analysis is not possible. However, a qualitative assessment of plausible synthetic strategies can be made, considering factors that influence efficiency and feasibility on a research scale. The primary hypothetical routes include:

Asymmetric Alkylation of a Glycine Enolate Equivalent: This common strategy would involve a chiral glycine enolate synthon, which is then alkylated with a suitable electrophile containing the oxane moiety, such as 4-(bromomethyl)tetrahydropyran. The success of this method would depend on the availability and stability of the chiral auxiliary and the efficiency of the alkylation step.

Asymmetric Strecker Synthesis: This classical approach would start from tetrahydropyran-4-carbaldehyde. Reaction with a chiral amine and a cyanide source would form a chiral α-aminonitrile, which could then be hydrolyzed to the desired amino acid. The efficiency would be contingent on the diastereoselectivity of the aminonitrile formation and the conditions required for hydrolysis, which can sometimes be harsh and lead to racemization.

Biocatalytic Approaches: Enzymatic methods, such as those employing transaminases, could offer a highly selective and environmentally benign route. This would involve the amination of the corresponding α-keto acid, 2-oxo-3-(oxan-4-yl)propanoic acid. The feasibility of this approach hinges on the availability of a suitable enzyme with high activity and stereoselectivity for this specific substrate.

To provide a tangible, albeit hypothetical, comparison, the following table outlines the potential advantages and disadvantages of these approaches, which would be critical in assessing their synthetic efficiency and research-scale feasibility.

Interactive Data Table: Hypothetical Comparison of Synthetic Routes

| Synthetic Strategy | Plausible Starting Materials | Key Transformation | Potential Advantages | Potential Challenges/Disadvantages | Estimated No. of Steps (from commercial materials) | Feasibility Score (Hypothetical) |

| Asymmetric Alkylation | Chiral glycine equivalent, 4-(bromomethyl)tetrahydropyran | Diastereoselective alkylation | Well-established methodology; modular. | Availability and cost of chiral auxiliary; potential for racemization; purification difficulties. | 3-5 | 7/10 |

| Asymmetric Strecker Synthesis | Tetrahydropyran-4-carbaldehyde, chiral amine, cyanide source | Diastereoselective cyanation of an imine | Readily available starting aldehyde; classical, well-understood reaction. | Use of toxic cyanide; harsh hydrolysis conditions; potential for epimerization. | 3-4 | 6/10 |

| Biocatalytic Synthesis | 2-Oxo-3-(oxan-4-yl)propanoic acid, ammonia (B1221849) source | Enantioselective transamination | High enantioselectivity; mild reaction conditions; environmentally friendly. | Availability and cost of specific enzyme; substrate specificity may be low; requires specialized biochemical expertise. | 2-3 | 8/10 (if enzyme is available) |

It is important to reiterate that the data presented in this table is speculative and serves to illustrate the type of analysis that would be conducted if experimental results were available. The actual efficiency and feasibility of any of these routes would need to be determined empirically through laboratory investigation. The development of a robust and scalable synthesis for this compound would likely involve the exploration and optimization of one or more of these established strategies.

Stereochemical Investigations and Conformational Analysis of 2r 2 Amino 3 Oxan 4 Yl Propanoic Acid

Absolute Configuration Determination Techniques (e.g., X-ray Crystallography)

Establishing the precise three-dimensional arrangement of atoms, or absolute configuration, at a chiral center is a fundamental step in stereochemical analysis. For enantiomerically pure compounds, X-ray crystallography stands as the most definitive method for this purpose. researchgate.netthieme-connect.de

The technique relies on the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de When X-rays interact with electrons of an atom, a phase shift occurs. For chiral molecules, the scattering intensity differences between specific pairs of reflections, known as Bijvoet pairs, can be measured when using X-ray radiation near an absorption edge of one of the atoms present. researchgate.net This difference allows for the unambiguous assignment of the absolute configuration of the molecule in the crystal lattice. While historically applied to confirm the configuration of natural amino acids and carbohydrates, it remains the gold standard. thieme-connect.de

A significant challenge, however, can be the difficulty in growing single crystals of sufficient quality, particularly for small organic molecules. nih.govcore.ac.uk To overcome this, modern methods such as co-crystallization have been developed. This involves crystallizing the target molecule with a chiral "crystallization chaperone," a host molecule that forms a well-ordered co-crystal, facilitating high-resolution X-ray analysis and subsequent absolute configuration assignment. nih.gov

Table 1: Summary of Absolute Configuration Determination Techniques

| Technique | Principle | Application Notes |

|---|---|---|

| Single-Crystal X-ray Crystallography | Utilizes anomalous dispersion of X-rays to differentiate between enantiomers based on scattering intensity differences of Bijvoet pairs. researchgate.net | Considered the definitive method for determining absolute configuration. Requires the growth of a suitable single crystal. |

| Co-Crystallization with Chiral Chaperones | The target molecule is co-crystallized with a host molecule to form a high-quality crystal suitable for X-ray analysis. nih.gov | A powerful strategy when the target molecule itself is difficult to crystallize. nih.gov |

| Chemical Correlation | The unknown compound is chemically transformed, without affecting the chiral center, into a compound of known absolute configuration. thieme-connect.de | A classical method, its reliability depends on the reaction mechanisms being fully understood. |

Conformational Preferences and Dynamics of the Tetrahydropyran (B127337) Ring

The oxane (tetrahydropyran) substituent imparts significant conformational characteristics to the amino acid. Saturated six-membered rings like tetrahydropyran are not planar; they adopt puckered conformations to minimize angle and torsional strain. The most stable and predominant conformation is the chair form. beilstein-journals.orgprinceton.edu

In the case of (2R)-2-amino-3-(oxan-4-yl)propanoic acid, the propanoic acid side chain is attached at the C4 position of the oxane ring. This substituent can occupy either an axial or an equatorial position on the chair conformer.

Equatorial Substitution: Generally favored as it places the bulky substituent away from the ring, minimizing steric hindrance, specifically 1,3-diaxial interactions.

Axial Substitution: Generally less stable due to repulsive transannular interactions between the axial substituent and the axial hydrogens or other atoms on the same side of the ring. princeton.edu

Table 2: Common Conformations of the Tetrahydropyran Ring

| Conformation | Description | Relative Stability |

|---|---|---|

| Chair | A puckered, strain-free conformation. All bond angles are close to tetrahedral, and hydrogen atoms on adjacent carbons are staggered. | Most stable |

| Boat | A less stable conformation with flagpole interactions (steric hindrance) and eclipsed C-H bonds. | Less stable |

| Twist-Boat | A conformation of intermediate stability that relieves some of the strain of the boat form. | Intermediate |

Impact of Stereochemistry on Molecular Recognition and Biological Activity

The stereochemistry of a molecule is critically important in biological systems because receptors, enzymes, and other biological targets are themselves chiral. Consequently, enantiomers of a chiral drug or ligand often exhibit markedly different biological activities. The specific (2R) configuration of the amino acid dictates how it is recognized and how it interacts with its biological targets.

While specific biological activity data for this compound is not detailed in the provided search results, the principle is well-established by studies on analogous chiral amino acids. For instance, the stereochemistry of amino acid derivatives can determine their selectivity for different subtypes of glutamate (B1630785) receptors. In one study, the (R)-enantiomer of a TAN-950 A analog showed increased selectivity for the N-methyl-D-aspartate (NMDA) receptor subtype, whereas the (S)-enantiomer had a high affinity for the quisqualate subtype-receptor. nih.gov

Furthermore, stereochemistry can govern cellular uptake. In studies of radiolabeled amino acids for tumor imaging, the (S)-enantiomer of one compound was found to be a substrate for amino acid transport systems, leading to significantly higher tumor uptake compared to its (R)-enantiomer. nih.gov This suggests that biological transport systems can be highly stereoselective. mdpi.com The interaction with enzymes is also stereospecific; for example, only the natural (5S, αS) isomers of 3-Br-acivicin and its derivatives displayed significant antiplasmodial activity, which was linked to both stereoselective uptake and interaction with the target enzyme. mdpi.com

Table 3: Examples of Stereochemistry Influencing Biological Activity in Amino Acid Analogues

| Compound Class | Stereoisomer-Specific Effect | Biological System | Reference |

|---|---|---|---|

| TAN-950 A Analogs | The (R)-enantiomer was selective for NMDA receptors, while the (S)-enantiomer targeted quisqualate receptors. | Central nervous system glutamate receptors | nih.gov |

| Thiadiazolylpropionic Acid | Both enantiomers showed high affinity and agonist activity at AMPA receptors. | Glutamate (AMPA) receptors | researchgate.net |

| Fluoroethyl-triazolyl-propanoic Acid | The (S)-[18F]-labeled enantiomer provided significantly higher tumor-to-brain ratios in PET imaging than the (R)-enantiomer. | Rat gliosarcoma brain tumor model | nih.gov |

| 3-Br-Acivicin Derivatives | Only the (5S, αS) isomers displayed potent antiplasmodial activity, suggesting stereoselective cellular uptake and/or target binding. | Plasmodium falciparum | mdpi.com |

Analytical Methods for Enantiomeric Purity Assessment in Research

When a chiral compound like this compound is synthesized, it is crucial to determine its enantiomeric purity (or enantiomeric excess). This ensures that the sample is not contaminated with its mirror image, the (2S)-enantiomer, which could have different or even undesirable biological effects. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for this purpose. tsijournals.com

The principle of chiral HPLC is the differential interaction between the two enantiomers and the chiral environment of the CSP. sigmaaldrich.com This causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. The area under each peak can be used to quantify the amount of each enantiomer and thus calculate the enantiomeric purity.

Several types of CSPs are effective for separating amino acid enantiomers:

Macrocyclic Glycopeptide Phases (e.g., Teicoplanin): These are particularly successful for the direct analysis of underivatized amino acids in reversed-phase mode, as they possess ionic groups compatible with aqueous mobile phases. sigmaaldrich.commst.edu

Pirkle-type (Donor-Acceptor) Phases: These phases operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation, often in normal-phase mode. tsijournals.com

Crown Ether Phases: These are also used for the separation of amino acids, particularly underivatized ones. researchgate.net

A complete analytical method involves development and validation, considering factors like mobile phase composition (e.g., organic modifier content, pH, additives), column temperature, and flow rate to optimize resolution between the enantiomers. tsijournals.commst.edu Modern methods often couple chiral HPLC with mass spectrometry (MS/MS) for highly sensitive and selective quantification. nih.gov

Table 4: Key Components of Chiral HPLC for Enantiomeric Purity Analysis

| Component | Function | Examples |

|---|---|---|

| Chiral Stationary Phase (CSP) | Provides a chiral environment that interacts differently with each enantiomer, enabling separation. | Teicoplanin-based, Pirkle-type, Crown Ether, Polysaccharide-based. tsijournals.comsigmaaldrich.com |

| Mobile Phase | The solvent system that carries the sample through the column. Its composition is optimized to achieve the best separation. | Hydro-organic mixtures (e.g., water/methanol), normal-phase solvents (e.g., hexane/ethanol). tsijournals.commst.edu |

| Detector | Detects the enantiomers as they elute from the column. | UV-Vis (Photodiode Array), Mass Spectrometer (MS). tsijournals.comnih.gov |

Preclinical Biological and Biochemical Investigations of 2r 2 Amino 3 Oxan 4 Yl Propanoic Acid: in Vitro and Ex Vivo Modalities

Receptor Binding and Ligand Affinity Studies

Publicly available scientific literature does not currently contain specific receptor binding and ligand affinity data for (2R)-2-amino-3-(oxan-4-yl)propanoic acid.

In preclinical research, the initial characterization of a novel compound like this compound involves assessing its ability to bind to specific biological targets, such as receptors. This is crucial for determining its potential mechanism of action. The primary method for this is the radioligand binding assay. In these assays, a radiolabeled compound known to bind to a specific receptor is competed with the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined. This value can then be converted to a binding affinity constant (Kᵢ), which reflects the intrinsic affinity of the compound for the receptor.

For amino acid analogues, a typical panel of receptors for screening would include ionotropic glutamate (B1630785) receptors (iGluRs) like NMDA and AMPA, as well as kainate receptors, given their role in responding to amino acid neurotransmitters. nih.govfrontiersin.orgnih.gov Studies on other (R)-2-amino-3-propanoic acid derivatives have successfully used these methods to determine subtype-specific affinities. nih.govfrontiersin.org

Table 1: Illustrative Example of Receptor Binding Affinity Data Presentation Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Receptor Subtype | Radioligand | Kᵢ (nM) |

|---|---|---|

| NMDA (GluN1/2A) | [³H]CGP-39653 | >10,000 |

| AMPA (GluA2) | [³H]AMPA | 5,500 |

| Kainate (GluK1) | [³H]Kainate | 1,200 |

| Kainate (GluK3) | [³H]Kainate | 850 |

Enzymatic Interaction and Modulation Kinetics (e.g., Inhibition, Activation)

Specific data regarding the interaction of this compound with enzymes and its modulation kinetics are not available in the current scientific literature.

Amino acid analogues are frequently investigated for their ability to interact with and modulate the activity of enzymes, particularly transporters that are responsible for the reuptake of amino acids from the synaptic cleft. nih.gov Key targets for a compound like this compound would include the Excitatory Amino Acid Transporters (EAATs), a family of five sodium-dependent glutamate transporters. nih.gov

The investigation of enzymatic interaction typically involves expressing human EAAT subtypes (EAAT1-3) in cell lines (e.g., HEK293 cells). The ability of the compound to inhibit the uptake of a radiolabeled substrate, such as [³H]-L-Glutamate, is then measured. From this, the IC₅₀ value can be determined, indicating the concentration of the compound required to inhibit 50% of the enzymatic transport activity. Further kinetic studies can elucidate the nature of the inhibition (e.g., competitive, non-competitive).

Cellular Uptake and Transport Mechanisms in Model Systems

There is no specific published data on the cellular uptake and transport mechanisms of this compound.

The investigation of how a compound permeates cellular barriers is a cornerstone of preclinical assessment. For amino acid derivatives, cellular uptake is often studied using polarized epithelial cell lines, with the Caco-2 human colon adenocarcinoma cell line being the most established in vitro model for predicting intestinal drug absorption. nih.govumich.edufrontiersin.orgplos.org These cells differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transport systems. plos.org

Studies with other amino acid derivatives in Caco-2 cells typically measure the rate of uptake over time and at different concentrations to determine if the process is saturable, which would indicate carrier-mediated transport. frontiersin.orgnih.gov The involvement of specific transporters, such as peptide transporters (e.g., PEPT1) or various amino acid transport systems (e.g., System L, System A), is probed through competitive inhibition studies where known substrates of these transporters are co-incubated with the test compound. nih.govnumberanalytics.combiochemden.com The transport of molecules can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. nih.gov

Perturbations of Intracellular Signaling Pathways

Information regarding the effects of this compound on intracellular signaling pathways has not been reported in the scientific literature.

Novel bioactive molecules can exert their effects by modulating intracellular signaling cascades. Amino acids and their metabolites are known to regulate key signaling pathways that control cell growth, proliferation, and metabolism, such as the mechanistic target of rapamycin (B549165) (mTOR) pathway. numberanalytics.comnih.gov

Investigating the impact of a new amino acid analogue would involve treating relevant cell lines with the compound and then analyzing changes in the phosphorylation status or expression levels of key signaling proteins. Techniques such as Western blotting, ELISA, or mass spectrometry-based phosphoproteomics would be employed to quantify these changes. For instance, researchers might examine the phosphorylation of downstream targets of mTOR, like p70S6K and 4E-BP1, to see if the compound activates or inhibits this central metabolic pathway.

Target Identification and Validation Methodologies in Research

While this compound has not been the subject of published target identification studies, a variety of established methodologies are available for this purpose.

When a compound shows biological activity in a phenotypic screen, the next critical step is to identify its molecular target(s). Modern chemical biology offers several powerful, unbiased approaches for target deconvolution: nih.govdiscoveryontarget.com

Affinity-Based Methods : This classic approach involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP) : This technique uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity state in complex proteomes. A competitive ABPP experiment can identify the targets of a small molecule by its ability to prevent the binding of the probe. nih.gov

Cellular Thermal Shift Assay (CETSA) : This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the remaining soluble protein, target engagement can be detected as a shift in the protein's melting curve. nih.govpharmafeatures.com

Quantitative Proteomics : Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be combined with affinity purification to differentiate specific binders from non-specific background proteins with high confidence. pharmafeatures.comfrontiersin.org

Table 2: Comparison of Common Target Identification Methodologies This table provides a general overview of methodologies and is not specific to this compound.

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Affinity Chromatography | Immobilized ligand captures binding proteins from lysate. | Direct biochemical evidence of binding. | Requires chemical modification of the ligand; can have high background. nih.gov |

| CETSA | Ligand binding alters protein thermal stability. | Label-free; works in intact cells and tissues. | Not all protein-ligand interactions result in a significant thermal shift. nih.gov |

| ABPP | Competitive binding against an activity-based probe. | Provides functional information; high sensitivity. | Requires a suitable covalent probe for the enzyme class of interest. nih.gov |

| SILAC | Metabolic labeling for quantitative mass spectrometry. | High accuracy in distinguishing real hits from background. | Limited to metabolically active cells; can be expensive. pharmafeatures.comfrontiersin.org |

Biological Activity Screening in Defined Cell Lines (Excluding Efficacy/Safety)

There are no published studies screening this compound for biological activity in defined cell lines.

The initial assessment of a novel compound's biological potential often involves screening it against a panel of well-characterized human cell lines. This can reveal potential therapeutic applications, such as antiproliferative activity in cancer cells. For example, various propanoic acid derivatives have been evaluated for their effects on the viability of cell lines like the A549 non-small cell lung carcinoma and H69 small-cell lung carcinoma cells. mdpi.commdpi.com

In such screens, cells are typically incubated with a range of concentrations of the test compound for a set period (e.g., 48-72 hours). Cell viability is then assessed using assays such as the MTT or resazurin (B115843) reduction assays. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is a measure of the compound's potency in inhibiting cell growth or inducing cell death.

Membrane Permeability and Distribution Studies in Preclinical Contexts (Not Human Pharmacokinetics)

Specific preclinical data on the membrane permeability and distribution of this compound is not available.

Assessing a compound's ability to cross biological membranes is fundamental to preclinical development. Two widely used in vitro models for predicting passive permeability are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay : As mentioned in section 4.3, this cell-based assay measures the flux of a compound across a differentiated monolayer of Caco-2 cells. It provides an apparent permeability coefficient (Papp) and can also indicate the involvement of active transport mechanisms by measuring flux in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio greater than 2 is often indicative of active efflux. frontiersin.org

Parallel Artificial Membrane Permeability Assay (PAMPA) : This is a non-cell-based assay that measures a compound's ability to diffuse from a donor well, through a lipid-infused artificial membrane, to an acceptor well. researchgate.net It provides an effective permeability (Pe) value that is indicative of passive, transcellular diffusion. PAMPA is often used as a high-throughput primary screen for permeability. nih.gov

For amino acid derivatives, these assays can provide crucial insights. For instance, studies on other amino acid compounds have used these methods to determine their potential for oral absorption or blood-brain barrier penetration. researchgate.netmdpi.com

Table 3: Common In Vitro Permeability Classifications Note: This table presents generally accepted classification criteria and is not based on data for this compound.

| Permeability Class | Caco-2 Papp (10⁻⁶ cm/s) | PAMPA Pe (10⁻⁶ cm/s) |

|---|---|---|

| High | > 10 | > 5 |

| Moderate | 1 - 10 | 1 - 5 |

| Low | < 1 | < 1 |

Structure Activity Relationship Sar and Molecular Design Principles for 2r 2 Amino 3 Oxan 4 Yl Propanoic Acid Derivatives

Systematic Chemical Modifications on the Propanoic Acid Backbone

The propanoic acid backbone of (2R)-2-amino-3-(oxan-4-yl)propanoic acid, consisting of the α-amino group, the carboxylic acid, and the connecting ethyl chain, presents several opportunities for modification to probe and enhance biological activity. Systematic alterations to this backbone can have profound effects on the molecule's potency, selectivity, and pharmacokinetic properties. nih.gov

One common modification is the substitution of the α-amino acid residue. This can alter the molecule's interaction with its biological target. For instance, in studies of related LFA-1/ICAM-1 antagonists, the replacement of the (S)-2,3-diaminopropanoic acid (DAP) moiety with other (S)-substituted heteroaryl-bearing α-amino acids led to significant improvements in potency. nih.gov Such modifications highlight the sensitivity of biological activity to the nature of the amino acid backbone.

Furthermore, the incorporation of β-amino acid residues in place of α-amino acids represents a more profound backbone modification. This α→β residue replacement can lead to improved pharmacokinetic properties in vivo. nih.gov While this alteration can sometimes result in lower receptor affinity, a systematic approach can yield analogs with both high activity and enhanced stability. nih.gov For example, in the context of parathyroid hormone receptor-1 (PTHR1) agonists, specific α→β3 residue replacements in peptide analogs resulted in molecules with sustained action. researchgate.net

The carboxylate group itself is a key pharmacophoric feature, often involved in critical interactions with the biological target, such as forming salt bridges with positively charged residues in a receptor's binding pocket. Esterification or amidation of the carboxylic acid can be used to probe the necessity of this acidic group for activity and can also serve as a prodrug strategy to improve cell permeability.

The following table summarizes the general effects of systematic modifications to the propanoic acid backbone based on principles from related amino acid derivatives.

| Modification | Potential Impact on Biological Activity | Rationale |

| α-Amino Acid Substitution | Altered potency and selectivity | Modifies interactions with the target binding site. nih.gov |

| α→β Amino Acid Replacement | Improved pharmacokinetic profile, potential change in potency | Alters backbone conformation and proteolytic stability. nih.govresearchgate.net |

| Carboxylic Acid Esterification | Reduced potency, potential for prodrug activity | Masks a key negatively charged interaction point. |

| Carboxylic Acid Amidation | Altered binding affinity and solubility | Changes the charge and hydrogen bonding capacity of the group. |

Exploration of Substituents on the Oxane Ring

The oxane (tetrahydropyran) ring of this compound provides a scaffold for introducing various substituents to explore new interactions with the biological target and to modulate the physicochemical properties of the molecule. The position, size, and electronic nature of these substituents can significantly impact biological activity.

In the context of related heterocyclic compounds, such as flavonoids containing an oxazine (B8389632) ring, the nature and position of substituents on the heterocyclic ring have been shown to have a substantial effect on their biological activity. For example, in a series of oxazinyl flavonoids, different substituents on the nitrogen atom of the oxazine ring led to a wide range of antiviral and antifungal activities. nih.gov This suggests that even seemingly minor changes to the heterocyclic ring can lead to significant differences in biological effect.

For derivatives of this compound, substituents could be introduced at various positions on the oxane ring. For instance, hydroxylation, alkylation, or fluorination at the 2, 3, 5, or 6 positions could lead to new hydrogen bonding or hydrophobic interactions within the binding pocket of a target protein. The stereochemistry of these substituents would also be a critical factor to consider.

The following table outlines potential substituent explorations on the oxane ring and their hypothetical impact on biological activity.

| Substituent Type | Position on Oxane Ring | Potential Impact on Biological Activity |

| Hydroxyl (-OH) | C2, C3, C5, C6 | Introduction of new hydrogen bond donor/acceptor capabilities, potentially increasing affinity. |

| Methyl (-CH3) | C2, C3, C5, C6 | Introduction of hydrophobic interactions, potentially increasing potency or altering selectivity. |

| Fluoro (-F) | C2, C3, C5, C6 | Can alter local electronic properties and metabolic stability, potentially improving pharmacokinetic profile. |

| Carbonyl (=O) | C2, C3, C5, C6 | Introduction of a hydrogen bond acceptor, could influence binding orientation. |

The synthesis of such substituted analogs would be crucial for establishing a detailed SAR and for optimizing the therapeutic potential of this class of compounds.

Influence of Side Chain Modifications on Biological Activity

The entire (oxan-4-yl)methyl group can be considered the side chain of the amino acid. Modifications to this side chain, either by altering the oxane ring as discussed previously, or by changing the linker to the amino acid backbone, can profoundly influence biological activity. The size, shape, and flexibility of the side chain are critical determinants of how a molecule fits into and interacts with its biological target.

In studies of various amino acid derivatives, the nature of the side chain is a key factor in determining biological activity. For example, in a series of antimicrobial peptides, the substitution of certain amino acid residues with others having different side chains (e.g., replacing lysine (B10760008) with arginine or phenylalanine with tryptophan) significantly impacted their antibacterial potency. nih.gov This highlights the importance of side chain properties such as hydrophobicity, charge, and hydrogen bonding capacity.

For derivatives of this compound, modifications could include:

Ring Size Variation: Replacing the six-membered oxane ring with a five-membered tetrahydrofuran (B95107) ring or a seven-membered oxepane (B1206615) ring would alter the conformational flexibility and spatial presentation of the side chain.

Heteroatom Substitution: Replacing the oxygen atom in the oxane ring with a sulfur (thiane) or a nitrogen (piperidine) atom would introduce different electronic and hydrogen-bonding properties.

Linker Modification: Altering the length or rigidity of the methylene (B1212753) linker between the oxane ring and the α-carbon could optimize the positioning of the heterocyclic ring within the binding site.

The table below summarizes potential side chain modifications and their expected influence on biological activity.

| Modification | Rationale | Potential Outcome |

| Altering Ring Size (e.g., Tetrahydrofuran) | Changes in conformational flexibility and steric bulk. | May improve or diminish binding affinity depending on the target's topology. |

| Heteroatom Substitution (e.g., Thiane, Piperidine) | Introduction of different electronic and hydrogen-bonding properties. | Could lead to new, favorable interactions with the target. |

| Linker Homologation (e.g., -CH2-CH2-) | Increases the distance between the oxane ring and the amino acid core. | May allow the ring to access different sub-pockets within the binding site. |

These modifications, when guided by an understanding of the target structure, can lead to the development of more potent and selective compounds.

Rational Design Strategies Based on Mechanistic Insights and Target Interactions

Rational drug design for derivatives of this compound relies heavily on understanding the compound's mechanism of action and its interactions with the intended biological target. For instance, if this scaffold is aimed at glutamate (B1630785) receptors, insights into the binding modes of known agonists and antagonists can guide the design of new analogs.

Glutamate receptors, such as the NMDA and AMPA receptors, are key targets in the central nervous system. nih.gov The design of ligands for these receptors often involves mimicking the structure of the endogenous ligand, glutamate. The amino acid backbone of this compound provides the core α-amino and α-carboxylate groups that are often essential for binding to glutamate receptors. The oxane ring then serves as a conformationally restricted mimic of the side chain of other amino acid ligands.

Structure-based drug design, which utilizes the 3D structure of the target protein, is a powerful tool for rational design. If the crystal structure of a target protein in complex with a ligand is available, it can reveal key interactions that are crucial for binding. This information can then be used to design new derivatives with modifications that are predicted to enhance these interactions or to form new ones. For example, if a hydrophobic pocket is identified near the oxane ring, adding a lipophilic substituent to the ring could increase binding affinity.

The following table outlines some rational design strategies and their potential applications for this class of compounds.

| Design Strategy | Description | Example Application |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physicochemical properties. | Replacing the carboxylic acid with a tetrazole to potentially improve oral bioavailability. |

| Conformational Constraint | Introducing structural elements that reduce the number of accessible conformations. | The oxane ring itself is a form of conformational constraint compared to a flexible alkyl chain. |

| Scaffold Hopping | Replacing the core scaffold with a different one while maintaining the key pharmacophoric features. | Replacing the oxane ring with a different heterocyclic system to explore new intellectual property space. |

| Structure-Based Design | Using the 3D structure of the target to guide the design of new ligands. | Adding a substituent to the oxane ring to form a new hydrogen bond with a specific residue in the binding site. |

By employing these rational design strategies, medicinal chemists can more efficiently explore the chemical space around the this compound scaffold to develop optimized drug candidates.

Pharmacophore Modeling and Ligand-Based Design Approaches

In the absence of a high-resolution structure of the biological target, ligand-based design approaches such as pharmacophore modeling become invaluable. mdpi.com A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a particular biological effect. mdpi.com

For derivatives of this compound, a pharmacophore model could be developed based on a set of known active and inactive analogs. The essential features of such a model would likely include:

A positive ionizable feature representing the α-amino group.

A negative ionizable feature representing the carboxylic acid group.

A hydrogen bond acceptor feature corresponding to the oxygen atom of the oxane ring.

One or more hydrophobic features representing the aliphatic portions of the oxane ring.

The spatial arrangement of these features would be critical for activity. Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to screen large virtual compound libraries to identify new molecules that possess the desired features and are therefore likely to be active. mdpi.com

The table below outlines the key components of a hypothetical pharmacophore model for this class of compounds.

| Pharmacophoric Feature | Corresponding Chemical Group | Importance for Activity |

| Positive Ionizable | α-Amino group (-NH3+) | Likely crucial for interaction with a negatively charged residue or a cation-pi interaction. |

| Negative Ionizable | Carboxylic acid group (-COO-) | Essential for forming a salt bridge with a positively charged residue. |

| Hydrogen Bond Acceptor | Oxane oxygen atom | May form a key hydrogen bond with a donor group in the binding site. |

| Hydrophobic | Oxane ring carbons | Important for van der Waals interactions within a hydrophobic pocket. |

This ligand-based approach allows for the discovery of novel scaffolds that are structurally distinct from the initial lead compounds but share the same essential pharmacophoric features.

High-Throughput Screening and Combinatorial Chemistry for SAR Elucidation

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly exploring the structure-activity relationships of a given scaffold. acs.org HTS allows for the testing of large numbers of compounds in a short period, while combinatorial chemistry enables the rapid synthesis of large libraries of related compounds. americanpeptidesociety.org

For the this compound scaffold, a combinatorial library could be designed by systematically varying the substituents on the oxane ring and by incorporating a diverse set of building blocks at the amino and carboxylic acid termini. For example, a "split-and-pool" synthesis strategy could be employed to generate a library where each compound has a unique combination of substituents.

The screening of such a library against a specific biological target would generate a large dataset of SAR information. This data can be used to identify key "hits" with high activity and to build a more comprehensive understanding of the structural requirements for activity. For example, if a particular substituent on the oxane ring consistently leads to higher activity across a range of other modifications, this would suggest that this substituent is located in a particularly favorable region of the binding site.

The following table illustrates a hypothetical combinatorial library design for SAR elucidation.

| Variation Point | Building Blocks | Purpose |

| Oxane Ring Substituent (R1) | -H, -OH, -F, -CH3 | To probe for hydrogen bonding and hydrophobic interactions. |

| N-Terminus Acylation (R2) | Acetyl, Benzoyl, various carboxylic acids | To explore the impact of modifying the amino group. |

| C-Terminus Esterification (R3) | Methyl, Ethyl, Benzyl (B1604629) esters | To assess the importance of the free carboxylic acid. |

The results from screening such a library would provide a rich source of data for guiding further lead optimization efforts. For example, HTS has been successfully used to identify novel modulators of glutamate receptors from large compound libraries. acs.org

Advanced Analytical and Spectroscopic Characterization for Research Applications

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. For (2R)-2-amino-3-(oxan-4-yl)propanoic acid (C₈H₁₅NO₃), HRMS provides an exact mass that confirms its elemental formula.

In research, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed. frontiersin.org HRMS analysis of related amino acids, such as (R)-2-amino-3-(4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)propanoic acid, has shown the ability to calculate and find the protonated molecular ion [M+H]⁺ with high precision, confirming the compound's identity. frontiersin.org For the target compound, the expected exact mass for the neutral molecule is 173.1052 g/mol . HRMS would typically identify the protonated molecule, [C₈H₁₅NO₃ + H]⁺, with a calculated m/z of 174.1125. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further elucidate the structure by showing losses of characteristic fragments, such as the carboxylic group or parts of the oxane ring.

Table 1: Predicted HRMS Adducts for an Isomer, 3-amino-2-(oxan-4-yl)propanoic acid This table presents predicted data for a structural isomer, illustrating typical adducts observed in mass spectrometry.

| Adduct Type | Calculated m/z |

| [M+H]⁺ | 174.11248 |

| [M+Na]⁺ | 196.09442 |

| [M-H]⁻ | 172.09792 |

| Data derived from PubChemLite for the isomer 3-amino-2-(oxan-4-yl)propanoic acid (hydrochloride). uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise covalent structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR experiments are essential for the characterization of this compound.

¹H NMR provides information on the number of different types of protons, their connectivity, and their chemical environment. The spectrum would show distinct signals for the alpha-proton (α-H on C2), the methylene (B1212753) protons (CH₂) adjacent to the oxane ring, and the protons on the oxane ring itself.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals would be expected, corresponding to the carboxyl carbon, the alpha-carbon, the methylene carbon of the side chain, and the five carbons of the oxane ring.

While specific spectral data for this exact compound is not publicly available, analysis of closely related structures provides insight into the expected chemical shifts. For instance, in similar amino acid derivatives, the alpha-carbon proton typically appears around 4.6 ppm, with the side-chain protons resonating at different shifts depending on their proximity to the heteroatoms. frontiersin.org Two-dimensional NMR techniques, such as COSY and HSQC, would be used to establish the connectivity between protons and carbons, confirming the complete structural assignment.

Table 2: Representative NMR Data for a Related Amino Acid Derivative This table shows ¹H and ¹³C NMR data for (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, illustrating the type of data obtained from NMR analysis.

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| α-CH | 4.60-4.65 (m) | 49.6 |

| β-CH₂ | 5.14-5.23 (m) | 49.6 |

| Pyridyl/Triazolyl CHs | 8.21-9.27 | 125.4, 127.8, 130.1, 138.2, 140.4, 141.7, 143.3 |

| COOH | Not reported | 169.4 |

| Data obtained in D₂O for (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid. frontiersin.org |

Chromatographic Techniques (HPLC, GC, SFC) for Purity and Isomeric Separation

Chromatographic methods are vital for assessing the purity of this compound and for separating it from its enantiomer, (2S)-2-amino-3-(oxan-4-yl)propanoic acid.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used to determine the chemical purity of the compound. pensoft.net A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) would be a typical setup. pensoft.net

Chiral HPLC: To confirm the enantiomeric purity, chiral HPLC is indispensable. This technique uses a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers. The availability of the corresponding (S)-enantiomer suggests that such chiral separation methods are established for this class of compounds. ivychem.com

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC): Due to the low volatility of amino acids, GC analysis would require prior derivatization to convert the non-volatile amino acid into a more volatile ester or silyl (B83357) derivative. SFC can be an alternative for both purity analysis and chiral separations, often providing faster and more efficient results than HPLC.

Spectroscopic Methods (IR, UV-Vis, Circular Dichroism) for Functional Group Analysis and Stereochemistry

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine (N-H stretch, ~3300-3500 cm⁻¹), the carboxylic acid (broad O-H stretch, ~2500-3300 cm⁻¹ and C=O stretch, ~1700-1725 cm⁻¹), and the ether linkage in the oxane ring (C-O stretch, ~1050-1150 cm⁻¹). researchgate.net

UV-Vis Spectroscopy: Since the molecule lacks a significant chromophore (i.e., conjugated double bonds or aromatic rings), it is not expected to show strong absorbance in the standard UV-Vis region (200-800 nm).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a crucial technique for probing the stereochemistry of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. As a chiral molecule, this compound will produce a unique CD spectrum. frontiersin.org Its enantiomer, the (2S) form, would produce a mirror-image spectrum. This provides definitive proof of the compound's absolute configuration and enantiomeric purity. nih.gov

X-ray Diffraction Analysis of Single Crystals for Definitive Structure

The most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray diffraction. This technique requires growing a high-quality crystal of the compound. The crystal diffracts X-rays in a unique pattern, from which the precise position of every atom in the molecule can be calculated.

For novel synthetic amino acids where crystallization is challenging, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative. frontiersin.org This method can determine high-resolution structures from crystals that are a millionth of the size required for X-ray diffraction. frontiersin.org A successful diffraction analysis of this compound would provide the definitive bond lengths, bond angles, and conformational arrangement of the oxane ring relative to the amino acid backbone, unequivocally confirming the (R) configuration at the alpha-carbon.

Computational and Theoretical Studies on 2r 2 Amino 3 Oxan 4 Yl Propanoic Acid

Molecular Docking and Ligand-Target Interaction Modeling

No specific molecular docking studies for (2R)-2-amino-3-(oxan-4-yl)propanoic acid have been identified in published research. Such studies would theoretically involve the computational prediction of the binding orientation and affinity of this compound to a specific protein target. This analysis would typically generate scoring functions to rank potential poses and elucidate key interactions, such as hydrogen bonds or hydrophobic contacts, within the receptor's binding site. However, no data on specific targets or interaction models for this compound are currently available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

There are no published molecular dynamics (MD) simulation studies specifically investigating this compound. MD simulations would be employed to understand the conformational flexibility of the molecule over time and to simulate its dynamic behavior when interacting with a biological target. This would provide insights into the stability of the ligand-receptor complex and the energetic landscape of binding, but such specific analyses for this compound have not been reported.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations detailing the electronic structure and reactivity of this compound are not present in the available scientific literature. These theoretical calculations would provide information on molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and reactivity descriptors. This data would be valuable for understanding the molecule's intrinsic chemical properties and potential reaction mechanisms, but dedicated studies are absent.

In Silico Prediction of ADME Properties relevant to Preclinical Research (e.g., Permeability)

While various computational tools exist for the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, no specific studies have published a predicted ADME profile for this compound. A theoretical analysis would typically generate data on properties like aqueous solubility, blood-brain barrier permeability, and potential metabolic pathways. The following table represents a hypothetical structure for such data, though no published values exist for this compound.

| Predicted ADME Property | Hypothetical Value |

| LogP (Lipophilicity) | Data not available |

| Aqueous Solubility | Data not available |

| Blood-Brain Barrier Permeability | Data not available |

| Caco-2 Permeability | Data not available |

| Human Intestinal Absorption | Data not available |

Homology Modeling and Receptor-Based Drug Design Strategies

No research detailing homology modeling or receptor-based drug design strategies that specifically utilize this compound has been found. These strategies would be applicable if the compound was being developed for a target protein with no experimentally determined structure. A homology model of the target would first be built, followed by docking or other computational methods to design or optimize ligands like the one . However, no such applications for this compound are documented.

Derivatization and Bioconjugation Strategies in Academic Research

Synthesis of Ester and Amide Derivatives for Enhanced Biological Probing

The primary amine and carboxylic acid groups of (2R)-2-amino-3-(oxan-4-yl)propanoic acid are readily available for derivatization to form esters and amides. These modifications are fundamental in medicinal chemistry and chemical biology for modulating a compound's physicochemical properties, such as solubility, stability, and cell permeability, thereby enhancing its utility as a biological probe.

The synthesis of ester derivatives is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. sphinxsai.com Alternatively, coupling agents can be employed for milder reaction conditions. Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. sphinxsai.com These reactions have been successfully applied to a variety of amino acids and related compounds to generate libraries of derivatives for biological screening. nih.govmdpi.comresearchgate.net For example, a series of fusidic acid derivatives with modified ester and amide groups showed significantly increased antiplasmodial activity compared to the parent compound. nih.gov Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized to explore their potential as antimicrobial and anticancer agents. nih.govmdpi.com

These established synthetic methodologies are directly applicable to this compound, allowing for the creation of diverse derivatives. The oxane ring can influence the spatial arrangement and electronic properties of the resulting esters and amides, potentially leading to novel biological activities or improved probing capabilities.

Table 1: Common Derivatization Reactions for Amino Acids

| Reaction Type | Functional Group Targeted | Reagents | Product | Purpose |

|---|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Increase lipophilicity, create prodrugs. nih.gov |

| Amidation | Carboxylic Acid | Amine, Coupling Agent | Amide | Enhance stability, modulate biological activity. sphinxsai.com |

| N-Acylation | Amine | Acid Chloride/Anhydride | Amide | Modify charge, introduce functional handles. |

Incorporation into Peptides and Peptidomimetics

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy to create peptidomimetics with enhanced therapeutic properties. nih.gov These modified peptides often exhibit improved metabolic stability against proteolytic degradation, constrained conformations leading to higher receptor affinity and selectivity, and better bioavailability. nih.govnbinno.com

This compound serves as an attractive building block for this purpose. The saturated, non-aromatic oxane side chain can introduce unique conformational constraints and steric bulk compared to natural amino acids. Its incorporation can influence the secondary structure of a peptide, such as promoting turns or disrupting helical structures, thereby modulating its interaction with biological targets. nbinno.com The synthesis of such modified peptides is typically carried out using standard solid-phase peptide synthesis (SPPS) techniques, where the protected form of the non-canonical amino acid is coupled to the growing peptide chain. researchgate.net

The use of unnatural amino acids is a well-established field, with examples like the incorporation of fluorinated amino acids to enhance stability or the use of D-amino acids to confer resistance to proteolysis. nih.govmdpi.com Carbetocin, an analog of oxytocin, incorporates a methyltyrosine to enhance its metabolic stability. nih.gov By analogy, incorporating this compound could lead to novel peptidomimetics with tailored pharmacological profiles for research and therapeutic development.

Table 2: Examples of Unnatural Amino Acids in Peptidomimetics

| Unnatural Amino Acid | Modification | Effect on Peptide | Reference |

|---|---|---|---|

| D-Amino Acids | Stereochemistry Inversion (L to D) | Increased metabolic stability against proteolysis. | nih.gov |

| (S)-2-amino-3-(pyridin-4-yl)propanoic acid | Aromatic Side Chain Modification | Introduces new functionalities like pi-stacking and metal coordination. | nbinno.com |

| Trifluoroleucine (Tfl) | Fluorination of Side Chain | Enhances thermostability and can influence protein-protein interactions. | mdpi.com |

Design of Linkers for Site-Specific Labeling and Bioconjugation

Bioconjugation linkers are critical components in the construction of complex biomolecules like antibody-drug conjugates (ADCs), fluorescent probes, and immobilized proteins. biosyn.com The properties of the linker, such as its length, flexibility, and chemical stability, significantly impact the function of the final conjugate. Amino acids are often incorporated into linker designs to impart specific characteristics.

This compound can be integrated into linker structures to modulate their properties. The oxane ring is hydrophilic and conformationally less flexible than a simple alkyl chain, which could help in maintaining a specific distance and orientation between the conjugated molecules while improving water solubility. biosyn.com Linkers can be designed to be flexible, often using glycine (B1666218) and serine repeats, or rigid, using proline-rich sequences or alpha-helical structures. biosyn.com

The synthesis of such linkers involves creating heterobifunctional molecules that can react with two different functional groups. nih.gov For instance, a linker could possess an N-hydroxysuccinimide (NHS) ester to react with amines and a maleimide (B117702) group to react with thiols. mdpi.com The amino and carboxyl groups of this compound provide convenient handles for its insertion into the backbone of these linkers during their chemical synthesis.

Table 3: Types of Peptide Linkers and Their Characteristics

| Linker Type | Example Sequence | Characteristics | Application | Reference |

|---|---|---|---|---|

| Flexible | (Gly-Gly-Gly-Gly-Ser)n | Allows for domain movement and interaction, provides flexibility. | Fusion proteins, FRET probes. | biosyn.com |

| Rigid | (EAAAK)n | Maintains a fixed distance between domains, prevents unwanted interactions. | Fusion proteins with structured domains. | biosyn.com |

| In Vivo Cleavable | Val-Cit | Stable in circulation but cleaved by specific enzymes (e.g., Cathepsin B) inside the cell. | Antibody-Drug Conjugates (ADCs). | biosyn.com |

Applications as Chemical Probes in Complex Biological Systems

Chemical probes are small molecules designed to study biological processes in real-time within complex environments like living cells. nih.gov Fluorescent probes, in particular, are indispensable tools for bioimaging. nih.govresearchgate.netresearchgate.net The design of a chemical probe typically involves a recognition element that binds to a specific target and a reporter element (e.g., a fluorophore) that signals the binding event. nih.gov

Derivatives of this compound are promising candidates for the development of novel chemical probes. The amino acid scaffold can be functionalized with a fluorophore on one end and a reactive group for target labeling on the other. nih.govnih.gov The unique oxane-containing side chain can serve as a recognition motif, potentially conferring selectivity for a specific protein or enzyme active site.

For example, a derivative could be synthesized to act as a fluorogenic substrate for a particular enzyme. Upon enzymatic cleavage, a change in the fluorescence signal would allow for the real-time monitoring of enzyme activity. nih.gov The development of such probes relies on robust synthetic strategies to link the amino acid to reporter groups and to optimize the probe's properties for use in biological systems, including cell permeability and target specificity. nih.govnih.gov

Table 4: Classes of Chemical Probes and Their Research Applications

| Probe Class | Principle of Operation | Application | Reference |

|---|---|---|---|

| FRET Probes | Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore changes upon target binding. | Ratiometric imaging of ion concentrations, enzyme activity, and protein-protein interactions. | nih.gov |

| Activity-Based Probes (ABPs) | Covalently label the active site of a specific class of enzymes. | Enzyme activity profiling, target identification, and inhibitor screening. | researchgate.net |

| Ion-Selective Probes | A chelator binds a specific ion, causing a change in the fluorescence of an attached fluorophore. | Visualizing dynamic changes in intracellular ion concentrations (e.g., Zn²⁺, Ca²⁺). | nih.gov |

Applications in Chemical Biology and Preclinical Drug Discovery Research

Utility as a Chemical Probe for Elucidating Biological Pathways

Non-canonical amino acids are valuable tools for use as chemical probes to investigate and clarify biological pathways. By replacing a natural amino acid with a synthetic analogue, researchers can trace metabolic fates, visualize transport mechanisms, and probe enzyme-substrate interactions. These probes are often designed with reporter groups, such as fluorescent tags or radioisotopes, for detection.

A key application is in Positron Emission Tomography (PET) imaging, particularly for oncology. For instance, synthetic amino acids are used to visualize tumors by exploiting the increased amino acid transport in cancer cells. One study developed (R)- and (S)-enantiomers of a ¹⁸F-radiolabeled triazole-substituted propanoic acid for imaging gliosarcoma tumors. The (S)-enantiomer, in particular, was identified as a substrate for cationic amino acid transport systems and demonstrated high tumor-to-brain ratios in animal models, making it a promising PET tracer for brain tumors.

Given this precedent, (2R)-2-amino-3-(oxan-4-yl)propanoic acid could theoretically be developed into a similar chemical probe. By incorporating a radioisotope such as ¹⁸F, ¹¹C, or ¹³N, it could be used to study amino acid transporter activity in various disease states. The oxane ring provides a stable, non-metabolizable scaffold that is distinct from endogenous amino acids, potentially offering specific uptake and imaging characteristics. Such a probe could help elucidate the roles of specific amino acid transporters in diseases beyond cancer, including neurological and metabolic disorders.

Role as a Privileged Scaffold in Medicinal Chemistry Programs

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. researchgate.net These structures serve as valuable starting points in drug discovery, as they possess drug-like properties and can be decorated with various functional groups to achieve potency and selectivity for a specific target. researchgate.netunife.it Both the α-amino acid core and the tetrahydropyran (B127337) (oxane) ring of this compound can be considered privileged structures.

The tetrahydropyran (THP) or oxane ring is a frequently encountered core element in numerous natural products and pharmaceutical agents that exhibit a wide range of biological activities. Its utility stems from its favorable physicochemical properties. The THP ring is a rigid, three-dimensional structure that can improve metabolic stability and reduce the planarity of a molecule. pharmablock.comacs.org Compared to its carbocyclic analogue, cyclohexane (B81311), the oxygen atom in the THP ring can act as a hydrogen bond acceptor and lowers lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles. pharmablock.com Its effectiveness as a scaffold has been noted in the development of anticancer agents. nih.gov

Conformationally constrained amino acids are also a well-established privileged motif, used to control peptide and peptidomimetic structures to enhance receptor selectivity and biological activity. researchgate.netmdpi.com Incorporating non-proteinogenic amino acids can lock a molecule into a specific bioactive conformation, reduce its rotational freedom, and improve its resistance to enzymatic degradation. mdpi.comnih.gov The fixed stereochemistry of this compound provides a defined three-dimensional vector for its side chain, making it an excellent building block for creating libraries of compounds with high structural diversity aimed at a wide range of biological targets.

| Scaffold | Associated Biological Activities / Targets | Reference |

|---|---|---|

| Tetrahydropyran (Oxane) | Anticancer, Anti-inflammatory, Antiviral, Kinase Inhibition | nih.gov |

| Benzodiazepine | Central Nervous System (CNS) Targets | unife.it |

| Quinoline | Anticancer, Antimalarial, Kinase Inhibition | nih.gov |

| Indole | Anticancer, Anti-inflammatory, Antimicrobial | researchgate.net |

| 2-Amino-1,3,4-thiadiazole | Antimicrobial, Anticancer | |

| Constrained Amino Acids | GPCRs, Ion Channels, Proteases | researchgate.netmdpi.com |

Contributions to Fragment-Based Drug Discovery Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of low-molecular-weight molecules, or "fragments," against a biological target. acs.org There is a growing emphasis on including fragments with greater three-dimensional character to better explore the complexities of protein binding pockets. chemrxiv.org The structural features of this compound make it an exemplary candidate for inclusion in modern FBDD libraries.

The tetrahydropyran (THP) ring is a desirable component for 3D-fragment libraries. Its rigid, non-planar structure provides a scaffold that can present substituents in well-defined spatial orientations, which is an advantage over flat, aromatic fragments. chemrxiv.org FBDD programs have successfully used THP-containing fragments as starting points for developing inhibitors for various targets, including protein-protein interactions. pharmablock.comescholarship.org

Fragments for FBDD typically adhere to the "Rule of Three," a set of guidelines for physicochemical properties that maximize the chances of efficient binding and successful elaboration into a lead compound. The properties of this compound align well with these principles. The modular nature of its synthesis would also allow for rapid follow-up chemistry, a key requirement in FBDD campaigns where the initial fragment hits are of low affinity and must be optimized. chemrxiv.org

| Parameter | Guideline | Relevance of this compound |

|---|---|---|

| Molecular Weight | ≤ 300 Da | Approx. 173.21 g/mol |

| cLogP | ≤ 3 | Polar structure with low predicted lipophilicity |

| Hydrogen Bond Donors | ≤ 3 | Contains 2 (amine and carboxylic acid) |

| Hydrogen Bond Acceptors | ≤ 3 | Contains 3 (two carboxylate oxygens, one ether oxygen) |

| Rotatable Bonds | ≤ 3 | Low number due to constrained ring |

Integration into Screening Platforms for Novel Biological Activity

To discover new biological functions and identify starting points for drug development, novel compounds are routinely integrated into various screening platforms. These platforms range from high-throughput screening (HTS) of large compound libraries against purified enzymes to cell-based assays that measure a specific physiological response. Given its unique structure, this compound is a strong candidate for inclusion in such screening libraries.